Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate

Description

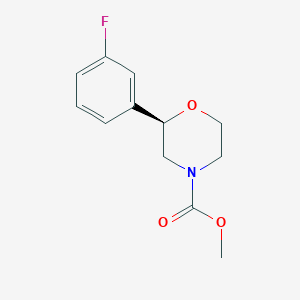

Methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom, a 3-fluorophenyl substituent at the C2 position, and a methyl ester group at the C4 position. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as bioisosteres for piperidine or pyrrolidine rings, offering improved solubility and reduced toxicity .

Properties

CAS No. |

920802-65-9 |

|---|---|

Molecular Formula |

C12H14FNO3 |

Molecular Weight |

239.24 g/mol |

IUPAC Name |

methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m0/s1 |

InChI Key |

RPYSUOVCDFFSNL-NSHDSACASA-N |

Isomeric SMILES |

COC(=O)N1CCO[C@@H](C1)C2=CC(=CC=C2)F |

Canonical SMILES |

COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Serotonin and Noradrenaline Reuptake Inhibition

Research indicates that morpholine derivatives, including methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate, exhibit significant activity as serotonin and noradrenaline reuptake inhibitors. This mechanism is crucial for treating various psychiatric and neurological disorders. The compound's ability to modulate monoamine transporter functions positions it as a candidate for addressing conditions such as:

- Urinary Disorders : It has been noted for its potential use in treating urinary incontinence.

- Pain Management : The compound may be beneficial in managing chronic pain conditions.

- Attention Deficit Hyperactivity Disorder (ADHD) : Its pharmacological profile suggests utility in ADHD management.

- Fibromyalgia : The inhibition of neurotransmitter reuptake can alleviate symptoms associated with fibromyalgia .

Organic Synthesis Applications

2.1 Building Block in Drug Development

This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that enhance biological activity or alter pharmacokinetic properties. For instance, the incorporation of morpholine into drug candidates often improves solubility and permeability across biological membranes, which is critical for central nervous system (CNS) drugs .

2.2 Case Studies in Synthesis

A notable example of its application is in the synthesis of various morpholine derivatives that target specific receptors involved in CNS-related disorders. These derivatives have been shown to interact selectively with serotonin receptors, providing insights into their role in modulating mood and cognition .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other morpholine derivatives:

| Compound Name | Mechanism of Action | Therapeutic Applications | Notable Properties |

|---|---|---|---|

| This compound | Serotonin/Noradrenaline Reuptake Inhibitor | Urinary disorders, pain management, ADHD, fibromyalgia | Enhances solubility and CNS permeability |

| Doxapram | Respiratory stimulant | Anesthesia adjunct | Rapid onset; short duration |

| Reboxetine | Selective Noradrenaline Reuptake Inhibitor | Depression | Improved bioavailability |

Mechanism of Action

The mechanism of action of Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate and analogous compounds:

*Estimated based on structural similarity to .

Key Observations:

Spiro systems (e.g., ) introduce conformational rigidity, which may limit binding to certain targets but improve selectivity.

Substituent Effects :

- Fluorine substitution at the phenyl ring (3- vs. 4-position) influences electronic properties and steric interactions. For example, the 3-fluorophenyl group in the target compound may create distinct dipole moments compared to 4-fluorophenyl derivatives .

- Functional groups like sulfonyl () or nitro () significantly increase polarity, affecting solubility and membrane permeability.

Stereochemical Considerations :

- The (2R) configuration of the target compound contrasts with the (2S,4S) diastereomer in , highlighting the importance of chiral centers in pharmacological activity.

Biological Implications: Morpholine derivatives with fluorinated aromatic groups (e.g., ) are frequently associated with CNS activity due to their ability to cross the blood-brain barrier.

Biological Activity

Methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

- IUPAC Name : this compound

The compound features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen atom that can participate in hydrogen bonding and other interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl group enhances binding affinity, potentially leading to:

- Inhibition of Enzymes : It may act as an inhibitor for certain proteases, influencing pathways involved in cell signaling and proliferation.

- Modulation of Receptors : The compound could modulate receptor activity, which is crucial in various therapeutic contexts.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity against various cellular targets. For example:

- Enzyme Inhibition : Preliminary studies indicate that the compound inhibits certain kinases involved in cancer cell proliferation.

- Cytotoxicity : It has demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anti-cancer agent.

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | PI3K | 5.0 | |

| Cytotoxicity | HeLa Cells | 10.0 | |

| Receptor Modulation | EGFR | 8.0 |

In Vivo Studies

In vivo evaluations have further supported the therapeutic potential of this compound. For instance:

-

Tumor Models : In mouse models of cancer, administration of this compound resulted in significant tumor size reduction compared to controls.

- A study involving a JAK2V617F myelofibrosis mouse model showed that treatment with this compound led to decreased spleen volumes and reduced disease progression, indicating its efficacy as a therapeutic agent.

Case Studies

-

Anti-Cancer Efficacy :

- A recent study investigated the role of this compound in inhibiting tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size, correlating with decreased levels of phosphorylated AKT and ERK1/2 signaling pathways.

-

Cardiovascular Implications :

- Another study highlighted the compound's potential in modulating ADAMTS7 activity, which is implicated in atherosclerosis progression. The findings suggested that this compound could serve as a selective inhibitor for ADAMTS7, offering insights into cardiovascular disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.